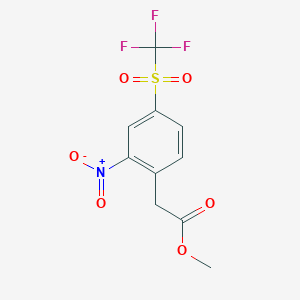
6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. The molecular formula of this compound is C7H4ClF2NO4S, and it has a molecular weight of 271.63 g/mol.
Méthodes De Préparation
The synthesis of 6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide involves several steps. One common method includes the reaction of 1,3-benzodioxole with chlorine in benzotrifluoride in the presence of a radical initiator . This process results in the formation of 2,2-difluoro-1,3-benzodioxole, which can then be further modified to introduce the chloro and sulfonamide groups. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the chloro or sulfonamide groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it can undergo biodegradation and defluorination by certain bacteria, such as Pseudomonas putida, through the action of enzymes like toluene dioxygenase . This process results in the formation of various metabolites, including fluoride ions and pyrogallol, which can further interact with biological systems.
Comparaison Avec Des Composés Similaires
6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide can be compared with other similar compounds, such as:
2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde: This compound shares a similar core structure but has different functional groups, leading to distinct chemical properties and applications.
5-Bromo-2,2-difluoro-1,3-benzodioxole: Another related compound used as a precursor in organic synthesis and as an intermediate in various industrial applications.
The uniqueness of this compound lies in its specific combination of chloro and sulfonamide groups, which confer unique chemical reactivity and biological activity.
Propriétés
IUPAC Name |
6-chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO4S/c8-3-1-4-5(15-7(9,10)14-4)2-6(3)16(11,12)13/h1-2H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATZISOUPMUVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1S(=O)(=O)N)Cl)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6351515.png)
![4-[(TRIFLUOROMETHYL)SULFANYL]PIPERIDINE](/img/structure/B6351521.png)




![Dithiocarbonic acid O-ethyl ester S-[2-oxo-2-(5-pyridin-2-yl-thiophen-2-yl)-ethyl] ester](/img/structure/B6351551.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)


![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)



